(1S)-1-phenylpentan-1-amine hydrochloride

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Choose (1S)-1-phenylpentan-1-amine hydrochloride (CAS 911373-70-1) for absolute stereochemical control in your asymmetric syntheses. This single (S)-enantiomer chiral building block is NOT equivalent to racemic mixtures or the (R)-form—only the defined stereocenter ensures reproducible enantioselective outcomes in pharmaceutical intermediate research. The hydrochloride salt provides superior water solubility over the free base, making it ready for biological assays and aqueous-phase catalysis. Guarantee chiral purity in your route; verify configuration and procure with confidence.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
CAS No. 911373-70-1
Cat. No. B1404823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-phenylpentan-1-amine hydrochloride
CAS911373-70-1
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m0./s1
InChIKeyMBNNSARPWZWWBT-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-Phenylpentan-1-amine hydrochloride (CAS 911373-70-1) Procurement & Specifications


(1S)-1-phenylpentan-1-amine hydrochloride (CAS 911373-70-1) is a chiral phenylalkylamine derivative, classified as a primary amine building block with a defined (S)-stereocenter. Its molecular formula is C11H18ClN with a molecular weight of 199.72 g/mol . The hydrochloride salt form enhances its water solubility, making it suitable for a variety of applications in scientific research and organic synthesis . It is commercially available, typically with a purity specification of 95% .

Why Generic Phenylpentan-1-amine Cannot Substitute for (1S)-1-Phenylpentan-1-amine hydrochloride


Substitution of (1S)-1-phenylpentan-1-amine hydrochloride with a racemic mixture or its (R)-enantiomer (CAS 529512-07-0) is not scientifically equivalent. The compound's utility as a chiral building block, chiral auxiliary, or catalyst relies entirely on its defined (S)-stereochemistry to control the outcome of asymmetric reactions and produce enantiomerically pure products . Using an undefined or opposite stereoisomer would introduce a new variable, leading to different or unpredictable reaction outcomes, which is unacceptable in applications demanding precise stereochemical control such as pharmaceutical intermediate synthesis [1].

Quantitative Differentiation: (1S)-1-Phenylpentan-1-amine hydrochloride vs. Analogs


Stereochemical Purity and Defined (S)-Configuration as a Chiral Building Block

(1S)-1-phenylpentan-1-amine hydrochloride possesses a defined (S)-configuration at its stereocenter, which is crucial for its role as a chiral building block. This stereochemistry dictates its interaction with other chiral molecules and is essential for the asymmetric synthesis of enantiomerically pure pharmaceuticals and agrochemicals [1]. In contrast, the racemic mixture (CAS 61501-03-9) or the (R)-enantiomer (CAS 529512-07-0) would lead to diastereomeric products with different, and often less desirable, biological activities or synthetic outcomes .

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Differential Chemical Properties via Hydrochloride Salt Form

The hydrochloride salt of (1S)-1-phenylpentan-1-amine (Target Compound, M.W. 199.72 g/mol) exhibits enhanced water solubility compared to its free base form ((1S)-1-phenylpentan-1-amine, CAS 105370-60-3, M.W. 163.26 g/mol) . This improved solubility facilitates its use in aqueous reaction media, biological assays, and formulation studies where the free base would have limited applicability due to poor water miscibility .

Solubility Stability Formulation

Commercial Availability and Purity Specifications

(1S)-1-phenylpentan-1-amine hydrochloride is commercially available from multiple vendors, typically with a minimum purity specification of 95% . In comparison, the (R)-enantiomer (CAS 529512-07-0) is also available with a similar 95% purity specification . This parity in purity and availability means that selection is driven by the specific stereochemical requirement of the application, rather than by purity or supply chain factors.

Procurement Purity Analysis Vendor Comparison

Validated Application Scenarios for (1S)-1-Phenylpentan-1-amine hydrochloride (CAS 911373-70-1)


Asymmetric Synthesis of Pharmaceutical Intermediates

The defined (S)-stereochemistry of this compound makes it a valuable chiral building block for constructing complex molecular architectures with high enantiomeric purity, a critical requirement in pharmaceutical research [1]. Its use can streamline the synthesis of chiral drug candidates by providing a stereodefined starting point, which is directly linked to the evidence of its chiral purity and configuration [1].

Development of Chiral Auxiliaries and Catalysts

Enantiomerically pure (1S)-1-phenylpentan-1-amine can be employed as a chiral auxiliary or as a component in the design of chiral ligands for asymmetric catalysis [1]. This application leverages the compound's well-defined stereocenter to induce chirality in prochiral substrates, a functional property derived directly from its (S)-configuration [1].

Biological and Pharmacological Studies in Aqueous Media

The hydrochloride salt form of this compound offers superior water solubility compared to its free base, making it the preferred form for in vitro assays, receptor binding studies, and other biological experiments conducted in aqueous buffers [1]. This practical advantage is a direct consequence of its salt formulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-phenylpentan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.